2-({(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-furylamine, followed by cyclization with phthalic anhydride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro and carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-({(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the furan and isoindole-dione moieties can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzamide
- 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-methylphenol
Uniqueness
The presence of both a furan ring and an isoindole-dione moiety in the same molecule is relatively rare, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H10ClN3O5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H10ClN3O5/c20-15-7-5-11(9-16(15)23(26)27)17-8-6-12(28-17)10-21-22-18(24)13-3-1-2-4-14(13)19(22)25/h1-10H/b21-10+ |
InChI Key |
BUXQUKSBWFONBK-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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